molecular formula C26H36N2O4 B14544892 N,N'-(Ethane-1,2-diyl)bis(N-methyl-5-phenoxypentanamide) CAS No. 61797-44-2

N,N'-(Ethane-1,2-diyl)bis(N-methyl-5-phenoxypentanamide)

Cat. No.: B14544892
CAS No.: 61797-44-2
M. Wt: 440.6 g/mol
InChI Key: WBXMUAJDVXTRFV-UHFFFAOYSA-N
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Description

N,N’-(Ethane-1,2-diyl)bis(N-methyl-5-phenoxypentanamide) is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of two N-methyl-5-phenoxypentanamide groups connected by an ethane-1,2-diyl linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-methyl-5-phenoxypentanamide) typically involves the reaction of ethane-1,2-diamine with N-methyl-5-phenoxypentanoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N’-(Ethane-1,2-diyl)bis(N-methyl-5-phenoxypentanamide) can be scaled up using similar reaction conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethane-1,2-diyl)bis(N-methyl-5-phenoxypentanamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy groups in the compound can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N,N’-(Ethane-1,2-diyl)bis(N-methyl-5-phenoxypentanamide) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-methyl-5-phenoxypentanamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(Ethane-1,2-diyl)bis(benzamides)
  • N,N’-(Ethane-1,2-diyl)bis(4-methylbenzenesulfonamide)
  • N,N’-(Ethane-1,2-diyl)bis(4-chlorobenzenesulfonamide)

Uniqueness

N,N’-(Ethane-1,2-diyl)bis(N-methyl-5-phenoxypentanamide) is unique due to the presence of the phenoxy and N-methyl groups, which confer specific chemical and biological properties

Properties

CAS No.

61797-44-2

Molecular Formula

C26H36N2O4

Molecular Weight

440.6 g/mol

IUPAC Name

N-methyl-N-[2-[methyl(5-phenoxypentanoyl)amino]ethyl]-5-phenoxypentanamide

InChI

InChI=1S/C26H36N2O4/c1-27(25(29)17-9-11-21-31-23-13-5-3-6-14-23)19-20-28(2)26(30)18-10-12-22-32-24-15-7-4-8-16-24/h3-8,13-16H,9-12,17-22H2,1-2H3

InChI Key

WBXMUAJDVXTRFV-UHFFFAOYSA-N

Canonical SMILES

CN(CCN(C)C(=O)CCCCOC1=CC=CC=C1)C(=O)CCCCOC2=CC=CC=C2

Origin of Product

United States

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